molecular formula C10H10 B087150 1,3-Divinylbenzene CAS No. 108-57-6

1,3-Divinylbenzene

Cat. No. B087150
CAS RN: 108-57-6
M. Wt: 130.19 g/mol
InChI Key: PRJNEUBECVAVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of divinylbenzene derivatives, including 1,3-divinylbenzene, often involves the palladium-catalyzed synthesis by meta-C-H olefination of sulfone-based arenes. This method enables the effective installation of two different vinyl groups in a position-selective manner, providing a novel route for the synthesis of hetero-dialkenylated products, which are challenging to access using traditional methods (Bera, Maji, Sahoo, & Maiti, 2015).

Molecular Structure Analysis

The molecular structure and aromaticity of this compound and its derivatives have been extensively studied. For instance, the molecular structure of 1,3-dimethoxybenzene, a related compound, has been investigated using gas-phase electron diffraction and quantum chemical calculations, providing insights into the conformational properties and structural characteristics of such compounds (Dorofeeva et al., 2010).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its versatility as a chemical intermediate. The rhodium-catalyzed mono- and divinylation of 1-phenylpyrazoles and related compounds via regioselective C-H bond cleavage demonstrates the compound's ability to form solid-state fluorescence derivatives, showcasing its utility in organic synthesis and materials science (Umeda et al., 2009).

Physical Properties Analysis

The physical properties of this compound derivatives, such as their glass-forming abilities and transition temperatures, have been characterized using various techniques like differential scanning calorimetry (DSC) and ellipsometry. These studies reveal how the molecular structure impacts the physical properties, including melting points and glass transition temperatures, of these compounds (Liu et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity in polymerization reactions, have been explored to develop materials with specific characteristics. The living anionic polymerization of divinylbenzenes, including this compound, has been achieved under certain conditions, resulting in polymers with predictable molecular weights and narrow molecular weight distributions. This highlights the compound's significance in the synthesis of advanced polymeric materials (Hirao et al., 2013).

Scientific Research Applications

  • Polymerization and Material Science : 1,3-Divinylbenzene has been used in anionic polymerization processes to create polymers with narrow molecular weight distributions and high thermal cross-linking properties. These polymers are soluble and exhibit unique electronic and steric effects due to methoxy groups, making them applicable in material science and polymer chemistry (Otake et al., 2017).

  • Organic Chemistry and Luminescence Applications : 1,4-dithienyl-2,5-divinylbenzenes, which undergo oxidative photocyclization, have been synthesized to afford luminescent compounds like bent anthradithiophenes (BADTs). These compounds have potential applications in organic electronics and photonics due to their unique structural and absorption/emission properties (Pietrangelo et al., 2007).

  • Catalysis and Organic Synthesis : Palladium-catalyzed synthesis of divinylbenzenes has been explored for creating multisubstituted arenes, providing a novel route for the synthesis of hetero-dialkenylated products. This process highlights the utility of divinylbenzene derivatives in advanced organic synthesis and catalysis (Bera et al., 2015).

  • Environmental Applications : Divinylbenzene/styrene copolymers have been studied for their ability to bind sulfur dioxide, a significant pollutant. This research is crucial for environmental applications, particularly in removing sulfur dioxide from waste and flue gases (Nieuwstad et al., 1976).

  • Analytical Chemistry and Chromatography : Divinylbenzene-based copolymers have been used to create rigid macroporous materials suitable as stationary phases in high-performance liquid chromatography. This application is vital for separating and analyzing complex mixtures in analytical chemistry (Lloyd, 1991).

Safety and Hazards

1,3-Divinylbenzene is combustible and can cause skin and eye irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . When heated to decomposition, it emits acrid smoke and irritating fumes .

properties

IUPAC Name

1,3-bis(ethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h3-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJNEUBECVAVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25989-96-2
Record name Benzene, 1,3-diethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25989-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30110020
Record name 1,3-Diethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30110020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108-57-6, 68987-41-7
Record name m-Divinylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethenylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, ethylenated
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Diethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30110020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, ethylenated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-divinylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.269
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-DIVINYLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S46QL2WFU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Divinylbenzene
Reactant of Route 2
Reactant of Route 2
1,3-Divinylbenzene
Reactant of Route 3
Reactant of Route 3
1,3-Divinylbenzene
Reactant of Route 4
Reactant of Route 4
1,3-Divinylbenzene
Reactant of Route 5
Reactant of Route 5
1,3-Divinylbenzene
Reactant of Route 6
Reactant of Route 6
1,3-Divinylbenzene

Q & A

Q1: What is the structure and formula of 1,3-divinylbenzene?

A1: this compound (also known as meta-divinylbenzene or m-DVB) is an aromatic hydrocarbon with the molecular formula C10H10. It features a benzene ring substituted with two vinyl groups (-CH=CH2) at the 1 and 3 positions.

Q2: How does the structure of this compound influence its polymerization behavior?

A2: The presence of two vinyl groups allows this compound to act as a crosslinking agent in polymerization reactions. [, ] This means it can react with multiple polymer chains, forming bridges between them and resulting in a more rigid and crosslinked network structure.

Q3: Can you elaborate on the anionic polymerization of this compound?

A3: Research shows that this compound can undergo anionic polymerization using initiators like lithium diisopropylamide (LDA). [, , ] This method, often conducted in the presence of diisopropylamine, can yield soluble poly(this compound) with pendant vinyl groups suitable for further functionalization.

Q4: How does this compound compare to its isomer, 1,4-divinylbenzene, in terms of reactivity in anionic polymerization?

A4: Studies indicate that 1,4-divinylbenzene generally exhibits higher reactivity than this compound in anionic copolymerization with monomers like styrene. [] This difference is attributed to the greater extent of conjugation in 1,4-divinylbenzene.

Q5: What role does this compound play in the synthesis of macroporous resins?

A5: this compound serves as a crucial crosslinking agent in producing macroporous resins. [] These resins find wide applications in various fields, including separation science and catalysis, due to their high surface area and porosity.

Q6: Are there analytical techniques available to quantify residual this compound in macroporous resins?

A6: Yes, gas chromatography coupled with direct probe inlet has been successfully employed to determine residual this compound and 1,4-divinylbenzene content in macroporous resins. [] This technique offers a convenient, sensitive, and accurate method for quality control purposes.

Q7: Has this compound been investigated for its fluorescence properties?

A7: Research has explored the synthesis of this compound derivatives through rhodium-catalyzed oxidative coupling reactions. [] Interestingly, some of these derivatives have shown promising solid-state fluorescence, potentially opening doors for applications in materials science.

Q8: How does the electronic structure of this compound relate to its photochemical properties?

A8: Computational studies using density functional theory (DFT) have provided insights into the electronic structure and excited-state behavior of this compound. [] These calculations help understand the photoisomerization pathways and the influence of substituents on the molecule's photophysical properties.

Q9: What are the implications of this compound's reactivity with lithium alkylamides?

A9: The reaction of this compound with lithium alkylamides, such as lithium diisopropylamide, can lead to the addition of the alkylamino group to the vinyl group. [, ] This reaction pathway offers a route to synthesize new styrene derivatives with potential applications in polymer chemistry.

Q10: Can you provide an example of a novel styrene derivative synthesized using this compound?

A10: One example is (S)-N-α-Methylbenzyl-3-vinylphenethylamine, synthesized by reacting this compound with optically active (S)-α-methylbenzylamine in the presence of a lithium alkylamide catalyst. [] This new styrene derivative holds potential as a monomer for synthesizing polymers with specific chiral properties.

Q11: Are there studies on copolymerizing this compound with other monomers besides styrene?

A11: Yes, researchers have investigated the anionic copolymerization of this compound with 2,3,4,5,6-pentafluorostyrene using lithium diisopropylamide as an initiator. [] This study aimed to synthesize fluorine-containing linear polymers with pendant vinyl groups for potential applications in materials requiring specific properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.